N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide
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Overview
Description
N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The inclusion of the oxadiazole ring in this compound adds to its chemical versatility and potential biological activity.
Preparation Methods
The synthesis of N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide typically involves multiple steps. One common synthetic route includes the formation of the oxadiazole ring followed by its attachment to the benzofuran moiety. The reaction conditions often involve the use of reagents such as hydrazine hydrate, carboxylic acids, and dehydrating agents. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Scientific Research Applications
N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against both Gram-positive and Gram-negative bacteria.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. Additionally, the benzofuran moiety may interact with cellular receptors, modulating inflammatory responses and other biological pathways .
Comparison with Similar Compounds
N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-methoxypsoralen: Another benzofuran derivative with applications in phototherapy.
Angelicin: Known for its anti-inflammatory properties.
The unique combination of the oxadiazole ring and benzofuran moiety in this compound provides it with distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-19-7-6-12-16-17-14(21-12)15-13(18)11-8-9-4-2-3-5-10(9)20-11/h2-5,8H,6-7H2,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDMUTSWGVOYMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NN=C(O1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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